sodium 2-(1H-1,2,4-triazol-1-yl)acetate
Overview
Description
Sodium 2-(1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Sodium 2-(1H-1,2,4-triazol-1-yl)acetate, a derivative of 1,2,4-triazole, has been reported to have promising anticancer activity . The primary targets of this compound are cancer cells, specifically the human cancer cell lines MCF-7, Hela, and A549 . The compound interacts with these cells, leading to cytotoxic effects . In addition, it has been suggested that the compound may target the aromatase enzyme .
Mode of Action
The compound’s mode of action is believed to involve the formation of hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can affect various biochemical processes in cancer cells, leading to their death .
Pharmacokinetics
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which can improve their pharmacokinetics .
Result of Action
The compound has shown promising cytotoxic activity against the Hela cell line . It has been found to be selective, showing more potent activity against cancerous cells than normal cells . This suggests that the compound could potentially be used as a targeted therapy for cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the triazole nitrogen attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound with potential changes in the triazole ring.
Substitution: Various substituted triazole derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: Sodium 2-(1H-1,2,4-triazol-1-yl)acetate is used as a building block in the synthesis of more complex organic molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical structures.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to interact with various biological targets, making them useful in drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antifungal and anticancer agents. Triazole derivatives are known for their ability to inhibit enzymes involved in the biosynthesis of essential biomolecules in pathogens and cancer cells.
Industry: In the agricultural industry, this compound can be used as a fungicide or herbicide. Its ability to inhibit specific enzymes makes it effective in controlling the growth of unwanted plants and fungi.
Comparison with Similar Compounds
1H-1,2,4-Triazole: The parent compound, which forms the basis for various derivatives.
1,2,4-Triazole-3-thiol: Another triazole derivative with sulfur in place of the acetate group.
1,2,4-Triazole-3-carboxylic acid: A carboxylic acid derivative of triazole.
Uniqueness: Sodium 2-(1H-1,2,4-triazol-1-yl)acetate is unique due to its specific functional group (acetate) attached to the triazole ring. This functional group imparts distinct chemical properties and reactivity, making it suitable for specific applications in various fields. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions sets it apart from other triazole derivatives.
Properties
IUPAC Name |
sodium;2-(1,2,4-triazol-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.Na/c8-4(9)1-7-3-5-2-6-7;/h2-3H,1H2,(H,8,9);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYZVGMQWYKDBW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N3NaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583858-39-3 | |
Record name | sodium 2-(1H-1,2,4-triazol-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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